
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a crucial role in the metabolism of GABA, which is an important inhibitory neurotransmitter in the central nervous system. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide increases the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures.
Biochemical and Physiological Effects:
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide has been shown to increase GABA levels in the brain, which can have a calming effect and reduce the risk of seizures. It has also been shown to have potential anti-addictive effects by reducing the craving for drugs of abuse such as cocaine and alcohol. In addition, Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide has been shown to have potential anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide in lab experiments is its potency and specificity as a GABA transaminase inhibitor. This allows for precise control over GABA levels in the brain and can help researchers better understand the role of GABA in various neurological and psychiatric disorders. One limitation of using Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide in lab experiments is its potential toxicity at high doses, which can limit its therapeutic potential.
Zukünftige Richtungen
1. Further studies are needed to determine the optimal dosage and duration of treatment with Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide in various neurological and psychiatric disorders.
2. Studies are needed to determine the long-term safety and efficacy of Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide in humans.
3. Further research is needed to explore the potential anti-addictive effects of Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide and its mechanism of action.
4. Studies are needed to determine the potential of Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide as a treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
5. Further research is needed to explore the potential of Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide as a tool for studying the role of GABA in various physiological and pathological processes.
Synthesemethoden
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with diethyl phosphite, followed by the reaction of the resulting intermediate with 3-nitrobenzaldehyde hydrazone. The final product is obtained through acid-catalyzed cyclization of the intermediate.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide has been shown to increase GABA levels in the brain, which can have a calming effect and reduce the risk of seizures.
Eigenschaften
CAS-Nummer |
135689-16-6 |
|---|---|
Produktname |
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide |
Molekularformel |
C21H16Cl2N3O4P |
Molekulargewicht |
476.2 g/mol |
IUPAC-Name |
2-bis(4-chlorophenyl)phosphoryl-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H16Cl2N3O4P/c22-16-4-8-19(9-5-16)31(30,20-10-6-17(23)7-11-20)14-21(27)25-24-13-15-2-1-3-18(12-15)26(28)29/h1-13H,14H2,(H,25,27)/b24-13+ |
InChI-Schlüssel |
QTZPMXAUGOOTMX-ZMOGYAJESA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Synonyme |
2-bis(4-chlorophenyl)phosphoryl-N-[(3-nitrophenyl)methylideneamino]ace tamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)



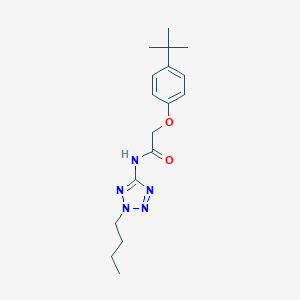

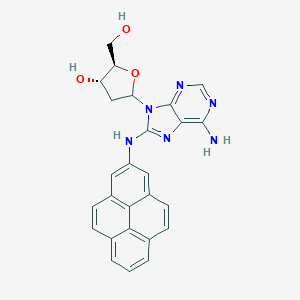
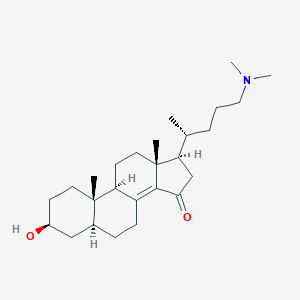
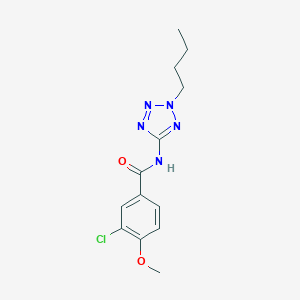
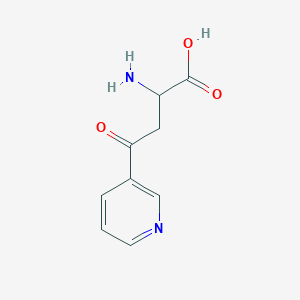
![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)